N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide
Description
N,1-Dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are widely used in various scientific and industrial applications.
Properties
IUPAC Name |
N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13(6-8-4-3-5-16-8)10(15)9-7-14(2)12-11-9/h7-8H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXDWQOQIHLTN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)C(=O)N(C)C[C@H]2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxolan-2-ylmethyl moiety This can be achieved through the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents.
Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.
Biology: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide has potential biological applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.
Medicine: The compound may have medicinal properties, including antiviral, antibacterial, or anticancer activities. Research into its biological effects could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may also play a role in hydrogen bonding, enhancing the compound's biological activity.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. For example, it could inhibit enzymes responsible for disease progression or bind to receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the triazole ring and have diverse biological activities.
Oxolan-2-ylmethyl Derivatives: Compounds containing the oxolan-2-ylmethyl group are known for their reactivity and use in organic synthesis.
Carboxamide Derivatives: These compounds are characterized by the presence of the carboxamide group and are used in various chemical and biological applications.
Uniqueness: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide stands out due to its unique combination of the triazole ring, oxolan-2-ylmethyl group, and carboxamide moiety. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
